(R)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate
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Overview
Description
®-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate is a chiral compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods
Industrial production methods for azetidines, including ®-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate, often involve the use of microwave irradiation and solid supports like alumina to facilitate the reaction . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of ®-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenylethyl)aziridine-2-carboxylate esters: These compounds share structural similarities and are used in the synthesis of biologically relevant molecules.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Another related compound used as an intermediate in the synthesis of various derivatives.
Uniqueness
®-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and phenylethyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
benzyl (2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-15(17-10-6-3-7-11-17)20-13-12-18(20)19(21)22-14-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3/t15-,18+/m0/s1 |
InChI Key |
CANYIAQWEWELJV-MAUKXSAKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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